molecular formula C30H24 B14727816 1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene CAS No. 6566-16-1

1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene

Cat. No.: B14727816
CAS No.: 6566-16-1
M. Wt: 384.5 g/mol
InChI Key: PIZCYBQDMYNJND-UHFFFAOYSA-N
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Description

1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene is a complex organic compound with the molecular formula C₃₀H₂₄. It is characterized by a central benzene ring substituted with three ethene-2,1-diyl groups, each of which is further connected to another benzene ring. This structure results in a highly conjugated system, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene typically involves the Sonogashira coupling reaction. This reaction is performed under an inert atmosphere, such as argon, to prevent oxidation. The starting materials include 1,3,5-tribromobenzene and phenylacetylene. The reaction is catalyzed by a palladium complex, often Pd(PPh₃)₄, in the presence of a copper(I) iodide co-catalyst. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethene groups to ethane.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium under reflux conditions.

    Reduction: H₂ gas with Pd/C catalyst at room temperature.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Ethane-substituted benzene derivatives.

    Substitution: Nitro-substituted benzene derivatives.

Scientific Research Applications

1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene largely depends on its application. In materials science, its conjugated system allows for efficient electron transport, making it useful in organic electronics. In biological applications, its interaction with cellular components can be studied using its fluorescent properties, which help in imaging and tracking within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene is unique due to its specific arrangement of ethene groups, which provides a balance between rigidity and flexibility, making it suitable for a wide range of applications in both organic synthesis and materials science.

Properties

CAS No.

6566-16-1

Molecular Formula

C30H24

Molecular Weight

384.5 g/mol

IUPAC Name

1,3,5-tris(2-phenylethenyl)benzene

InChI

InChI=1S/C30H24/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-24H

InChI Key

PIZCYBQDMYNJND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4

Origin of Product

United States

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